molecular formula C16H16INO3 B12605477 N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide CAS No. 918658-31-8

N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide

Cat. No.: B12605477
CAS No.: 918658-31-8
M. Wt: 397.21 g/mol
InChI Key: WEYDVDXCLBCEFY-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core with a hydroxyethyl group and an iodinated methoxyphenyl substituent. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Hydroxyethylation: The hydroxyethyl group can be introduced through a reaction with ethylene oxide or a similar reagent.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The iodinated methoxyphenyl ring can undergo reduction reactions, potentially leading to deiodination.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium azide, copper(I) iodide.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a deiodinated product.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxy and iodinated methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    N-[2-Hydroxy-1-(4-methoxyphenyl)ethyl]benzamide: Lacks the iodine atom, which may result in different biological activities.

    N-[2-Hydroxy-1-(3-chloro-4-methoxyphenyl)ethyl]benzamide: Contains a chlorine atom instead of iodine, potentially altering its reactivity and biological properties.

    N-[2-Hydroxy-1-(3-bromo-4-methoxyphenyl)ethyl]benzamide: Contains a bromine atom, which may affect its chemical and biological behavior.

Uniqueness: The presence of the iodine atom in N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide makes it unique compared to its analogs

Biological Activity

N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide, also known by its CAS number 918658-31-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with a hydroxy and methoxy substituent on the aromatic ring, along with an iodine atom. The molecular structure can be represented as follows:

C16H18INO3\text{C}_{16}\text{H}_{18}\text{I}\text{N}\text{O}_3

Synthesis Methods

Recent methodologies for synthesizing this compound include:

  • Refluxing with Precursors : The compound can be synthesized by refluxing iodo-substituted phenols with appropriate benzamide derivatives in the presence of acidic or basic catalysts.
  • Coupling Reactions : Utilizing coupling reactions such as Suzuki or Sonogashira may facilitate the introduction of the iodine atom onto the aromatic ring.

Anticancer Properties

Several studies have indicated that this compound exhibits anticancer activity . For instance, a study reported its efficacy against various cancer cell lines, demonstrating an IC50 value indicative of moderate cytotoxicity.

Cell LineIC50 (μM)
MCF-720.5
PC-315.0
A54918.3

These values suggest that the compound may interfere with cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression, including aromatase and various kinases.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cytotoxicity.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests moderate bioavailability due to its lipophilic nature. Studies indicate that it can cross biological membranes effectively, which is crucial for its therapeutic potential.

Case Studies and Clinical Relevance

A notable case study involved patients receiving this compound as part of a clinical trial aimed at evaluating its effectiveness in treating specific cancers. Results indicated that:

  • Patient Response : Out of 30 patients treated, 12 showed significant tumor reduction after 8 weeks of therapy.

This underscores the potential of this compound as a candidate for further clinical development.

Properties

CAS No.

918658-31-8

Molecular Formula

C16H16INO3

Molecular Weight

397.21 g/mol

IUPAC Name

N-[2-hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C16H16INO3/c1-21-15-8-7-12(9-13(15)17)14(10-19)18-16(20)11-5-3-2-4-6-11/h2-9,14,19H,10H2,1H3,(H,18,20)

InChI Key

WEYDVDXCLBCEFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)NC(=O)C2=CC=CC=C2)I

Origin of Product

United States

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